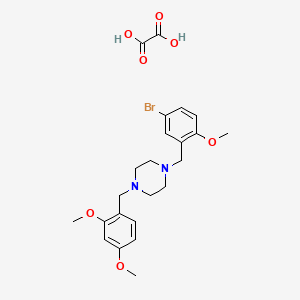
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide, also known as BTCPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its effects on enzyme activity and protein structure. In environmental science, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been explored for its potential use as a pesticide.
Mecanismo De Acción
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide exerts its effects through the inhibition of specific enzymes, such as tyrosinase and acetylcholinesterase. It also interacts with proteins, such as albumin, and disrupts their structure and function. These mechanisms of action contribute to the potential therapeutic and environmental applications of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been demonstrated to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. In biochemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to alter enzyme activity and protein structure, leading to changes in cellular function. In environmental science, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been found to have insecticidal and herbicidal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide, including the investigation of its potential use as a therapeutic agent for various diseases, the exploration of its effects on protein-protein interactions, and the development of new synthetic methods for its production. Additionally, further studies are needed to determine the safety and environmental impact of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide and its potential applications.
Conclusion:
In conclusion, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide and its applications.
Métodos De Síntesis
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-methylbenzamide with 2-aminobenzenethiol, followed by the reaction of the resulting product with 4-chlorophenol and 2-bromo-2-methylpropanoic acid. The final product is obtained after purification and isolation.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-17(2,22-12-9-7-11(18)8-10-12)15(21)20-16-19-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUXPVMDAYGGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC2=CC=CC=C2S1)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)

![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)


![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)


![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)